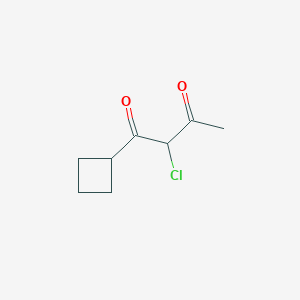

2-Chloro-1-cyclobutyl-butane-1,3-dione

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-chloro-1-cyclobutylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO2/c1-5(10)7(9)8(11)6-3-2-4-6/h6-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBMOSHSHBJAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C1CCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726886 | |

| Record name | 2-Chloro-1-cyclobutylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020732-21-1 | |

| Record name | 2-Chloro-1-cyclobutyl-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020732-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-cyclobutylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 2-Chloro-1-cyclobutyl-butane-1,3-dione

CAS Number: 1020732-21-1

For the attention of: Researchers, scientists, and drug development professionals.

Chemical Identity and Properties

2-Chloro-1-cyclobutyl-butane-1,3-dione is a halogenated β-diketone. Its chemical structure and basic properties are summarized below.

| Property | Value | Source |

| CAS Number | 1020732-21-1 | [1][2][3][][5] |

| Molecular Formula | C₈H₁₁ClO₂ | [1][3][][5] |

| Molecular Weight | 174.62 g/mol | [1][3] |

| IUPAC Name | 2-chloro-1-cyclobutylbutane-1,3-dione | [] |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce in the public domain. However, based on general organic chemistry principles and information from chemical suppliers, two primary synthetic routes can be proposed.

Acylation of Cyclobutyl Ketone

This method involves the reaction of a cyclobutyl ketone with an acylating agent like chloroacetyl chloride in the presence of a base.

General Experimental Protocol:

-

To a solution of cyclobutyl ketone in an appropriate aprotic solvent (e.g., diethyl ether, THF), add an equimolar amount of a suitable base (e.g., sodium hydride, LDA) at a reduced temperature (e.g., 0 °C or -78 °C) to form the enolate.

-

Slowly add a solution of chloroacetyl chloride in the same solvent to the enolate suspension.

-

Allow the reaction to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Chlorination of 1-Cyclobutylbutane-1,3-dione

This route involves the direct chlorination of the parent β-diketone, 1-cyclobutylbutane-1,3-dione (CAS 1020732-20-0).[6]

General Experimental Protocol:

-

Dissolve 1-cyclobutylbutane-1,3-dione in a suitable chlorinated solvent (e.g., dichloromethane, chloroform).

-

Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), to the solution. The reaction may be initiated by gentle heating or photochemical means, depending on the chosen reagent.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate to remove any remaining acid and unreacted chlorinating agent.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude this compound can be further purified by recrystallization or column chromatography.

Below is a logical workflow for the synthesis of this compound via the chlorination of its precursor.

Caption: Synthesis via Chlorination of the Precursor

Spectroscopic Data

No publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was identified during the literature search. For research purposes, it is recommended to acquire this data experimentally upon synthesis and purification of the compound.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively reported in the scientific literature. However, the β-diketone moiety is a known structural feature in compounds with a wide range of biological activities, including enzyme inhibition.[7][8] The electron-withdrawing nature of the chlorine atom at the α-position of the dicarbonyl system may influence its reactivity and potential as an inhibitor.

Given the lack of specific data on the interaction of this compound with any biological targets, no signaling pathway diagrams can be provided. Research in this area would require screening the compound against various enzymes and cell-based assays to determine its biological effects.

Below is a generalized workflow for investigating the potential biological activity of a novel compound like this compound.

Caption: Investigating Biological Activity

Conclusion

This compound, identified by CAS number 1020732-21-1, is a halogenated β-diketone for which detailed experimental and quantitative data is largely absent from public scientific databases. This guide has outlined potential synthetic routes and a general framework for the investigation of its biological properties. Further experimental work is required to fully characterize this compound and explore its potential applications in research and drug development.

References

- 1. Buy this compound (EVT-1715924) | 1020732-21-1 [evitachem.com]

- 2. connectsci.au [connectsci.au]

- 3. 001chemical.com [001chemical.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-Cyclobutylbutane-1,3-dione | C8H12O2 | CID 55273563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijpras.com [ijpras.com]

- 8. Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 2-Chloro-1-cyclobutyl-butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

2-Chloro-1-cyclobutyl-butane-1,3-dione, with the CAS number 1020732-21-1, is a halogenated β-diketone.[1][2] Its structure, featuring a cyclobutyl ring and a chlorinated dione moiety, suggests potential for diverse chemical reactivity and applications in organic synthesis as a building block for more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1020732-21-1 | [1][2] |

| Molecular Formula | C₈H₁₁ClO₂ | [1][2] |

| Molecular Weight | 174.62 g/mol | [1] |

| IUPAC Name | 2-chloro-1-cyclobutylbutane-1,3-dione | [1] |

| Canonical SMILES | CC(=O)C(C(=O)C1CCC1)Cl | [1] |

| InChI Key | XJBMOSHSHBJAEP-UHFFFAOYSA-N | [1] |

| Melting Point | No data available | [2] |

| Boiling Point | No data available | [2] |

| Solubility | No data available | [2][3] |

| Appearance | No data available | |

| Purity | ≥ 95% (as offered by some suppliers) | [] |

Synthesis Methodologies

The synthesis of this compound has been described through two primary conceptual routes. However, detailed, step-by-step experimental protocols with specific reagent quantities, reaction conditions, and purification methods are not extensively documented in publicly accessible literature. The described methods provide a general framework for its synthesis.

Acylation of Cyclobutyl Ketone

One proposed synthetic pathway involves the reaction of cyclobutyl ketone with chloroacetyl chloride.[1] This acylation reaction is typically facilitated by a base, such as pyridine, to neutralize the hydrogen chloride byproduct and drive the reaction to completion.[1] The reaction is generally conducted at or slightly above room temperature.[1]

Nucleophilic Chlorination of 1-Cyclobutylbutane-1,3-dione

An alternative approach is the nucleophilic chlorination of the precursor, 1-cyclobutylbutane-1,3-dione.[1] This method utilizes an electrophilic chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or oxalyl chloride ((COCl)₂).[1] The reaction proceeds via the enol tautomer of the β-diketone, which then undergoes an electrophilic attack at the C2 position to introduce the chlorine atom.[1] This reaction is performed under controlled temperature conditions, typically ranging from -10°C to 25°C.[1] A likely workup protocol for this type of reaction involves an acidic quench followed by extraction with an organic solvent like ethyl acetate.[1]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of this compound via the nucleophilic chlorination route.

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups. The diketone moiety can undergo reduction to form the corresponding diol, or oxidation which may lead to carboxylic acid derivatives.[1] The chlorine atom at the alpha position to the carbonyl groups is susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups.[1]

Biological Activity

Information regarding the specific biological activity of this compound is limited. Its structural characteristics suggest it may interact with biological targets such as enzymes and receptors.[1] The butane-1,3-dione core is a feature found in some compounds investigated for enzyme inhibition. For instance, derivatives of 1,2-diones have been studied as inhibitors of mammalian carboxylesterases, with inhibitory potency correlating with hydrophobicity and the electrophilicity of the carbonyl groups. While this provides a potential area of investigation, no specific enzyme inhibition or signaling pathway modulation has been experimentally demonstrated for this compound. There is a general mention of its utility in studying enzyme interactions and metabolic pathways.[1]

Conclusion and Future Directions

This compound is a readily identifiable chemical entity with established synthetic routes. However, a significant gap exists in the publicly available, experimentally determined physicochemical data, including melting point, boiling point, and solubility. Furthermore, its biological activity remains largely unexplored. Future research should focus on the experimental determination of its fundamental physicochemical properties, detailed characterization using spectroscopic methods (NMR, IR, Mass Spectrometry), and exploration of its potential as an enzyme inhibitor or a scaffold for the development of novel bioactive molecules. The development and publication of detailed, reproducible experimental protocols for its synthesis and purification would be of great value to the scientific community.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-cyclobutyl-butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Chloro-1-cyclobutyl-butane-1,3-dione, a halogenated β-diketone with potential applications in organic synthesis and drug discovery. The synthesis involves a two-step process: the formation of the precursor 1-cyclobutylbutane-1,3-dione via a Claisen condensation, followed by its selective α-chlorination. This document details the experimental protocols, relevant quantitative data, and a visual representation of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed through the following two key steps:

-

Step 1: Synthesis of 1-Cyclobutylbutane-1,3-dione. This intermediate is synthesized via a Claisen condensation reaction between cyclobutyl methyl ketone and an appropriate acylating agent, such as ethyl acetate, in the presence of a strong base like sodium ethoxide.

-

Step 2: Chlorination of 1-Cyclobutylbutane-1,3-dione. The target compound is obtained by the electrophilic chlorination of the dione precursor at the α-position using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂).

The overall synthetic scheme is depicted below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound. These protocols are based on established methods for Claisen condensations and α-chlorination of β-dicarbonyl compounds.

Step 1: Synthesis of 1-Cyclobutylbutane-1,3-dione

This procedure details the base-mediated condensation of cyclobutyl methyl ketone with ethyl acetate.

Materials:

-

Cyclobutyl methyl ketone

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

To the stirred solution, add cyclobutyl methyl ketone (1.0 equivalent) dropwise at room temperature.

-

Following the addition of the ketone, add ethyl acetate (1.5 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-cyclobutylbutane-1,3-dione.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure outlines the α-chlorination of the synthesized 1-cyclobutylbutane-1,3-dione using sulfuryl chloride.

Materials:

-

1-Cyclobutylbutane-1,3-dione

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve 1-cyclobutylbutane-1,3-dione (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product may be purified by vacuum distillation or flash column chromatography.

Quantitative Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Cyclobutyl methyl ketone | C₆H₁₀O | 98.14 | 3019-25-8 |

| 1-Cyclobutylbutane-1,3-dione | C₈H₁₂O₂ | 140.18 | 1020732-20-0 |

| This compound | C₈H₁₁ClO₂ | 174.62 | 1020732-21-1 |

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Disclaimer: The provided experimental protocols are based on general chemical principles and may require optimization for specific laboratory conditions. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 2-Chloro-1-cyclobutyl-butane-1,3-dione and its Tautomeric Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum for 2-Chloro-1-cyclobutyl-butane-1,3-dione. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and data from analogous structures to predict the chemical shifts, multiplicities, and coupling constants. The guide also outlines a comprehensive experimental protocol for acquiring such a spectrum.

Introduction

This compound (CAS No. 1020732-21-1) is a halogenated β-diketone with the molecular formula C₈H₁₁ClO₂.[1][][3] Such compounds are valuable intermediates in organic synthesis. A key characteristic of β-diketones is their existence in a tautomeric equilibrium between the diketo and enol forms.[4][5][6] This equilibrium is often slow on the NMR timescale, allowing for the observation of signals from both tautomers in the ¹H NMR spectrum.[5] The ratio of these tautomers can be influenced by factors such as the solvent, temperature, and concentration.

Predicted ¹H NMR Spectroscopic Data

The following tables summarize the predicted ¹H NMR data for the diketo and enol tautomers of this compound. These predictions are based on typical chemical shift values for protons in similar electronic environments.[7][8][9]

Table 1: Predicted ¹H NMR Data for the Diketo Tautomer of this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| CH₃ | ~ 2.3 | Singlet (s) | - | 3H |

| CH (α-proton) | ~ 4.5 | Singlet (s) | - | 1H |

| CH (cyclobutyl, adjacent to C=O) | ~ 3.5 | Quintet (p) | ~ 8 | 1H |

| CH₂ (cyclobutyl, β to C=O) | ~ 2.2 | Multiplet (m) | - | 4H |

| CH₂ (cyclobutyl, γ to C=O) | ~ 1.9 | Multiplet (m) | - | 2H |

Table 2: Predicted ¹H NMR Data for the Enol Tautomer of this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| OH (enolic) | ~ 15-17 | Broad Singlet (br s) | - | 1H |

| CH₃ | ~ 2.1 | Singlet (s) | - | 3H |

| CH (cyclobutyl, adjacent to C=O) | ~ 3.3 | Quintet (p) | ~ 8 | 1H |

| CH₂ (cyclobutyl, β to C=O) | ~ 2.1 | Multiplet (m) | - | 4H |

| CH₂ (cyclobutyl, γ to C=O) | ~ 1.8 | Multiplet (m) | - | 2H |

Tautomeric Equilibrium

The equilibrium between the diketo and enol forms is a central aspect of the chemistry of this compound. The following diagram illustrates this relationship.

Caption: Tautomeric equilibrium of this compound.

Note: The images in the DOT script are placeholders. For a functional diagram, these would be replaced with actual chemical structure images.

Experimental Protocols

4.1 Synthesis of this compound

A common synthetic route to this compound involves the chlorination of the parent β-diketone, 1-cyclobutylbutane-1,3-dione.[1]

-

Materials: 1-cyclobutylbutane-1,3-dione, sulfuryl chloride (SO₂Cl₂), dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve 1-cyclobutylbutane-1,3-dione in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add a solution of sulfuryl chloride in dichloromethane dropwise to the cooled solution over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

4.2 ¹H NMR Spectroscopic Analysis

-

Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence the tautomeric equilibrium.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

-

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

-

Experimental Workflow

The following diagram outlines the general workflow from synthesis to spectral analysis.

Caption: General workflow for the synthesis and NMR analysis of the target compound.

Conclusion

References

- 1. Buy this compound (EVT-1715924) | 1020732-21-1 [evitachem.com]

- 3. 001chemical.com [001chemical.com]

- 4. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-1-cyclobutyl-butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pathways of 2-Chloro-1-cyclobutyl-butane-1,3-dione. Due to the absence of published experimental mass spectra for this specific compound, this guide synthesizes established fragmentation principles of its constituent functional groups: β-diketones, cyclobutyl ketones, and α-chloro ketones. This predictive approach offers valuable insights for the identification and structural elucidation of this and related molecules in complex matrices.

Introduction

This compound is a multifaceted organic molecule featuring a β-dicarbonyl system, a cyclobutyl moiety, and an α-chloro substituent. Understanding its behavior under mass spectrometric conditions is crucial for its characterization in various research and development settings, including synthetic chemistry, metabolomics, and drug discovery. Electron Ionization (EI) mass spectrometry, a common technique for the analysis of small organic molecules, induces reproducible fragmentation patterns that serve as a molecular fingerprint. This guide will focus primarily on fragmentation under EI conditions.

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to be a composite of the characteristic fragmentation patterns of its functional components. The initial ionization event is most likely to occur at one of the oxygen atoms of the dione moiety, given the presence of non-bonding electrons. The resulting molecular ion is then expected to undergo a series of competing fragmentation reactions.

The key fragmentation pathways are predicted to be:

-

α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. This can occur on either side of the dione system.

-

Cyclobutyl Ring Fragmentation: The strained cyclobutyl ring can undergo characteristic ring-opening and fragmentation, often leading to the loss of neutral molecules like ethene.

-

Chlorine-related Fragmentations: The presence of a chlorine atom introduces specific fragmentation channels, including the loss of a chlorine radical or a molecule of hydrogen chloride. The isotopic signature of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) will be a key diagnostic feature for chlorine-containing fragments.[1][2][3]

-

McLafferty Rearrangement: While less likely to be the primary pathway due to the cyclic nature of one substituent and the presence of a halogen on the other, rearrangements involving hydrogen transfer could contribute to the overall spectrum.

Major Predicted Fragment Ions

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The m/z values are calculated using the 35Cl isotope. The corresponding M+2 peaks for chlorine-containing fragments are expected with an intensity of approximately one-third of the M peak.

| m/z (for 35Cl) | Proposed Structure | Formation Pathway |

| 174/176 | [C8H935ClO2]+• / [C8H937ClO2]+• | Molecular Ion |

| 139 | [C8H9O2]+ | Loss of Cl• radical |

| 131/133 | [C5H435ClO2]+ | α-Cleavage with loss of C3H5• (from cyclobutyl) |

| 111 | [C5H4O2]+• | Loss of C3H5Cl |

| 97/99 | [C4H235ClO]+ | α-Cleavage and subsequent loss of CO |

| 83 | [C5H7O]+ | α-Cleavage with loss of COCH2Cl• |

| 69 | [C4H5O]+ | α-Cleavage and subsequent rearrangements |

| 55 | [C4H7]+ | Fragmentation of the cyclobutyl ring |

| 43 | [C2H3O]+ | Acetyl cation from α-cleavage |

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways of this compound.

Caption: Primary fragmentation pathways from the molecular ion.

References

Stability and Storage of Chlorinated Diones: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for chlorinated diones. The information is intended for researchers, scientists, and drug development professionals working with this class of compounds. The guide covers key aspects of degradation pathways, quantitative stability data, experimental protocols for stability assessment, and best practices for storage and handling.

Introduction to Chlorinated Diones and Their Stability

Chlorinated diones are a diverse group of organic compounds characterized by the presence of one or more chlorine atoms and two carbonyl functional groups within their structure. The inclusion of chlorine atoms can significantly influence the chemical and physical properties of the dione molecule, often leading to increased chemical stability. However, they are susceptible to degradation under various conditions, including exposure to light, heat, moisture, and certain chemical environments. Understanding the stability profile of chlorinated diones is critical for ensuring their quality, safety, and efficacy in various applications, from pharmaceuticals to agrochemicals.

Degradation Pathways of Chlorinated Diones

The degradation of chlorinated diones can proceed through several pathways, largely influenced by the specific molecular structure and the environmental conditions. The primary degradation mechanisms include photodegradation, thermal degradation, hydrolysis, and microbial degradation.

Photodegradation: Exposure to ultraviolet (UV) or near-UV light can induce the degradation of chlorinated diones. This process often involves the cleavage of carbon-chlorine bonds, leading to dechlorination and the formation of various degradation products. In some cases, the dione ring itself may be cleaved.

Thermal Degradation: Elevated temperatures can promote the decomposition of chlorinated diones. The presence of catalysts, such as metal salts (e.g., copper chloride), can significantly influence the degradation pathway and the resulting products, which may include polychlorinated benzenes.

Hydrolysis: In aqueous environments, chlorinated diones may undergo hydrolysis, where the molecule reacts with water. The rate of hydrolysis is often dependent on the pH of the solution and the degree of chlorination of the dione. Increased chlorine substitution can, in some cases, decrease the rate of hydrolysis.

Microbial Degradation: In the environment, microorganisms can play a role in the degradation of chlorinated organic compounds. Lower chlorinated compounds are often more susceptible to aerobic microbial degradation, which can be initiated by enzymes like dioxygenases. Highly chlorinated compounds may be subject to reductive dechlorination under anaerobic conditions.

Quantitative Stability Data

The following tables summarize available quantitative data on the degradation of compounds structurally related to chlorinated diones. This data can provide insights into the potential stability of chlorinated diones under various conditions.

Table 1: Photodegradation Kinetics of 1,2,3,4-tetrachlorodibenzo-p-dioxin in Hexane Solution

| Wavelength (nm) | Light Energy (mJ) | % of TCDD Remaining | Pseudo-first-order Rate Constant (mJ⁻¹) |

| 310 | 0 - 4000 | - | 8 x 10⁻⁴ |

| 269 | 0 - 4000 | - | 5 x 10⁻⁴ |

| 310 | 700 | 55 | - |

Data from a study on the photodegradation of 1,2,3,4-tetrachlorodibenzo-p-dioxin, a compound with a chlorinated aromatic structure that can be indicative of the behavior of certain chlorinated diones.[1]

Table 2: Half-lives for Photocatalytic Degradation of Polychlorinated Dibenzo-p-dioxins (PCDDs) on TiO₂ Film

| Compound | Number of Chlorine Atoms | Half-life (hours) |

| Monochlorinated dibenzo-p-dioxin (MCDD) | 1 | 0.38 |

| Tetrachlorinated dibenzo-p-dioxin (TCDD) | 4 | 0.71 |

| Heptachlorinated dibenzo-p-dioxin (HpCDD) | 7 | 3.9 |

| Octachlorinated dibenzo-p-dioxin (OCDD) | 8 | 5.8 |

These findings suggest that the rate of photocatalytic degradation decreases with an increasing number of chlorine atoms.[2]

Table 3: Chemical Degradation of Diuron (a chlorinated phenylurea herbicide)

| Condition | Temperature (°C) | Half-life |

| High phosphate buffer (>0.01 M) or extreme pH | 40 | ~4 months |

This data for a related chlorinated compound highlights the potential for long-term stability under specific aqueous conditions.[3]

Experimental Protocols for Stability Assessment

A crucial aspect of managing chlorinated diones is the use of robust analytical methods to assess their stability. Stability-indicating methods are essential for separating and quantifying the parent compound from its degradation products.

Forced Degradation Studies

Forced degradation, or stress testing, is a key component in the development of stability-indicating methods. It involves subjecting the chlorinated dione to harsh conditions to accelerate its degradation and identify potential degradation products.

Typical Forced Degradation Conditions:

-

Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 N to 1 N HCl) at elevated temperatures (e.g., 60-80 °C).

-

Base Hydrolysis: Treatment with a strong base (e.g., 0.1 N to 1 N NaOH) at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature or elevated temperatures.

-

Thermal Degradation: Exposure to dry heat (e.g., 80-120 °C) for an extended period.

-

Photodegradation: Exposure to a controlled light source (e.g., UV lamp or a photostability chamber) that provides a specific light intensity and wavelength.

Analytical Methodology: Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is a widely used technique for developing stability-indicating assays due to its high resolution and sensitivity.

A General Protocol for Developing a Stability-Indicating HPLC Method:

-

Column Selection: A reversed-phase C18 column is often a good starting point for the separation of non-polar to moderately polar compounds like chlorinated diones.

-

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound and its degradation products. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of acidic or basic analytes.

-

Detector Selection: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the chlorinated dione. A photodiode array (PDA) detector can be beneficial for obtaining spectral information and assessing peak purity.

-

Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to ensure that all degradation products are well-separated from the parent peak and from each other.

-

Method Validation: Once the method is developed, it must be validated according to ICH guidelines (or other relevant regulatory standards) for parameters such as specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile chlorinated diones and their degradation products. It provides excellent separation and structural information, which is invaluable for identifying unknown degradants. EPA Method 551.1, for instance, utilizes liquid-liquid extraction followed by GC with an electron-capture detector for the analysis of chlorinated compounds in drinking water.[4][5]

Visualizations of Workflows and Pathways

Experimental Workflow for Stability-Indicating Method Development

Caption: Workflow for developing a validated stability-indicating analytical method for chlorinated diones.

General Degradation Pathways of Chlorinated Organic Compounds

Caption: Conceptual diagram of potential degradation pathways for chlorinated diones.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the integrity of chlorinated diones and ensuring laboratory safety. The following are general guidelines based on best practices for storing chlorinated organic compounds.

Storage Conditions:

-

Temperature: Store in a cool, dry place. For bulk storage of some chlorinated compounds, it is recommended that the temperature not exceed 30°C.[4] Refrigerated storage may be necessary for highly reactive or thermally labile chlorinated diones. If refrigeration is required, use only laboratory-grade, explosion-proof refrigerators.

-

Light: Protect from direct sunlight and other sources of UV radiation to prevent photodegradation. Amber glass containers or storage in light-proof cabinets is recommended.

-

Moisture: Store in tightly sealed containers to prevent the ingress of moisture, which can lead to hydrolysis. For bulk storage, a nitrogen blanket can be used to exclude moisture.[4]

-

Ventilation: Store in a well-ventilated area to prevent the accumulation of potentially harmful vapors.

-

Containers: Use containers made of materials that are compatible with chlorinated organic compounds. Carbon steel and stainless steel are often suitable for bulk storage of chlorinated solvents.[4] For laboratory-scale storage, glass or compatible plastic containers are appropriate.

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat when handling chlorinated diones.

-

Segregation: Store chlorinated diones away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.

-

Spill Management: Have a spill kit readily available and be familiar with the procedures for cleaning up spills of chlorinated organic compounds.

-

Labeling: Ensure all containers are clearly and accurately labeled with the identity of the compound, its hazards, and the date received.

Conclusion

The stability of chlorinated diones is a multifaceted issue influenced by a variety of environmental factors. A thorough understanding of their degradation pathways and the implementation of appropriate storage and handling procedures are essential for maintaining their quality and ensuring the safety of personnel. The use of validated stability-indicating analytical methods is critical for accurately monitoring the stability of these compounds over time. While this guide provides a comprehensive overview based on available data for chlorinated compounds, it is crucial to perform specific stability studies on the particular chlorinated dione of interest to establish its unique stability profile and shelf-life.

References

- 1. Photodegradation of Polychlorinated Dibenzo-p-dioxins in Liquid Samples by Near UV Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of the chemical degradation of diuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 5. wcu.edu [wcu.edu]

Theoretical Framework for the Structural Elucidation of 2-Chloro-1-cyclobutyl-butane-1,3-dione: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical approach for the structural and electronic characterization of 2-Chloro-1-cyclobutyl-butane-1,3-dione. Given the limited availability of specific experimental and computational data for this molecule, this document serves as a methodological roadmap for researchers seeking to investigate its properties. The protocols and analyses described herein are based on established quantum chemical methods and draw parallels from studies on structurally related compounds.

Introduction

This compound is a halogenated β-dicarbonyl compound with the molecular formula C₈H₁₁ClO₂.[1][][3] Its structure, featuring a cyclobutane ring and a reactive 1,3-dione moiety, suggests potential applications in organic synthesis and as a building block for more complex molecules. A thorough understanding of its three-dimensional structure, electronic properties, and conformational landscape is crucial for predicting its reactivity, stability, and potential biological activity.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate these properties at the atomic level. This guide details the computational workflows, expected data outputs, and suggested experimental validation methods for a comprehensive study of this compound.

Computational Methodology

The theoretical investigation of this compound would primarily involve quantum chemical calculations. The following workflow outlines the key steps in this process.

Figure 1: A generalized workflow for the theoretical characterization of this compound.

Software and Theoretical Level

All calculations should be performed using a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of theoretical method and basis set is critical for obtaining accurate results. A common and well-validated approach for molecules of this type is Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X. A Pople-style basis set, for instance, 6-311++G(d,p), or a correlation-consistent basis set like cc-pVTZ, is recommended to provide a good balance between accuracy and computational cost.

Detailed Computational Protocol

-

Initial Structure Generation : The 3D structure of this compound can be built using any molecular modeling software.

-

Conformational Analysis : Due to the flexibility of the cyclobutyl ring and the substituent chain, a thorough conformational search is necessary to identify the global minimum energy structure. This can be achieved through systematic or stochastic search algorithms.

-

Geometry Optimization : The most stable conformers should be fully optimized in the gas phase to locate the stationary points on the potential energy surface.

-

Frequency Calculations : Vibrational frequency calculations should be performed on the optimized structures to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE). These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Single-Point Energy Calculations : To improve the accuracy of the relative energies of different conformers, single-point energy calculations can be performed using a larger basis set on the optimized geometries.

-

Solvation Effects : To model the behavior of the molecule in a solvent (e.g., water, DMSO), the Polarizable Continuum Model (PCM) can be employed during geometry optimization and property calculations.

-

Property Calculations : Based on the optimized geometry, a range of molecular properties can be calculated, including:

-

Molecular Electrostatic Potential (MEP) : To identify regions of positive and negative electrostatic potential, which are indicative of reactive sites.

-

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

-

Natural Bond Orbital (NBO) Analysis : To investigate charge distribution, hybridization, and intramolecular interactions.

-

NMR Spectroscopy : Theoretical chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data.

-

Predicted Structural and Electronic Properties

While specific data for this compound is not available, we can present a template for how the calculated data should be structured based on findings for similar molecules.[4]

Optimized Geometric Parameters

The following table presents a hypothetical summary of key bond lengths and angles for the lowest energy conformer.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C=O (acetyl) | 1.22 |

| C=O (cyclobutyl) | 1.23 | |

| C-Cl | 1.78 | |

| C-C (ring) | 1.55 - 1.57 | |

| Bond Angles | O=C-C | 118 - 122 |

| Cl-C-C | 109 - 112 | |

| Dihedral Angles | C-C-C-C (ring) | puckered conformation |

Note: These values are illustrative and would need to be determined by actual calculations.

Thermodynamic and Electronic Properties

| Property | Calculated Value | Units |

| Thermodynamics | ||

| Zero-Point Vibrational Energy | Value | kcal/mol |

| Enthalpy | Value | Hartrees |

| Gibbs Free Energy | Value | Hartrees |

| Electronic Properties | ||

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

Experimental Validation Protocols

Theoretical calculations should always be validated by experimental data where possible. The following experimental techniques are recommended for the characterization of this compound.

Synthesis

A potential synthetic route involves the acylation of cyclobutyl methyl ketone followed by chlorination.

Figure 2: A plausible synthetic route for this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure. The experimental chemical shifts can be directly compared to the theoretically calculated values.

-

Infrared (IR) Spectroscopy : The experimental IR spectrum should be compared with the calculated vibrational frequencies to identify characteristic functional group vibrations, such as the C=O stretches of the dione.

-

Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern.

X-ray Crystallography

If a suitable single crystal can be obtained, X-ray crystallography would provide the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation, which can be compared with the calculated gas-phase structure.

Conclusion

This technical guide has outlined a robust computational and experimental framework for the in-depth characterization of this compound. By employing the described theoretical calculations and validating the results with the suggested experimental protocols, researchers can gain a comprehensive understanding of the structural, electronic, and reactive properties of this molecule. This knowledge is fundamental for its potential application in drug development and synthetic chemistry.

References

An In-depth Technical Guide to the Discovery and History of Cyclobutyl Diketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of cyclobutyl diketones. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document details the seminal discoveries of cyclobutane-1,2-dione and cyclobutane-1,3-dione, outlines key experimental protocols for their synthesis, presents their physicochemical properties in a structured format, and explores their significance and applications in the pharmaceutical sciences, with a particular focus on their roles as pharmacophores and their interactions with biological signaling pathways.

Discovery and Historical Context

The chemistry of cyclobutane derivatives has a rich and, at times, complex history. The inherent ring strain of the four-membered carbocycle presented significant synthetic challenges to early organic chemists. The investigation into cyclobutyl diketones, a class of strained cyclic carbonyl compounds, has its roots in the broader exploration of cyclobutane chemistry.

A significant chapter in the history of small ring chemistry involves the synthesis of 1,3-cyclobutanedicarboxylic acid, a potential precursor to cyclobutane-1,3-dione. For many years, from 1881 until the mid-20th century, numerous esteemed chemists reported syntheses of this diacid. However, a fascinating series of incorrect assumptions and unexpected molecular rearrangements led to the misidentification of the products. It wasn't until 1950 that the true structures of these early purported 1,3-cyclobutanedicarboxylic acids were correctly identified as derivatives of cyclopropane, highlighting the deceptive complexity of this area of organic synthesis.[1]

The first successful and unambiguous synthesis of a cyclobutyl diketone was that of squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) by Cohen and colleagues in 1959.[2][3] This discovery was a landmark achievement and opened the door to the broader investigation of oxocarbon acids and related cyclobutene-diones.

The synthesis of the saturated cyclobutyl diketones followed shortly after. In 1962, H. H. Wasserman and E. V. Dehmlow reported the first synthesis of cyclobutane-1,3-dione . Their approach involved the [2+2] cycloaddition of ethoxyacetylene and ketene to form an ethoxycyclobutenone intermediate, which was then hydrolyzed to the desired diketone.[4][5][6]

The isomeric cyclobutane-1,2-dione was successfully synthesized in 1971 by J. M. Denis and J. M. Conia. A detailed and reliable procedure for its preparation was later published in Organic Syntheses, which involves the desilylation of 1,2-bis(trimethylsiloxy)cyclobutene.[7][8][9][10][11] This method provided a practical route to this highly reactive and polymer-prone compound.

Physicochemical Properties of Cyclobutyl Diketones

The physical and chemical properties of cyclobutyl diketones are influenced by their strained ring system and the presence of two carbonyl groups. The following tables summarize key quantitative data for the parent 1,2- and 1,3-isomers.

Table 1: Physicochemical Properties of Cyclobutane-1,2-dione

| Property | Value | Reference(s) |

| CAS Number | 33689-28-0 | [12],[4],[13],[8],[14],[10],[11] |

| Molecular Formula | C₄H₄O₂ | [12],[4],[13],[8],[14],[10],[11] |

| Molecular Weight | 84.07 g/mol | [12],[4],[13],[8],[14],[10],[11] |

| Appearance | Yellow solid | [14],[10] |

| Melting Point | 65 °C | [12],[4],[14],[9],[10] |

| Boiling Point | 155.7 °C at 760 mmHg | [12],[4],[13] |

| Density | 1.314 g/cm³ | [12],[4],[13] |

Table 2: Physicochemical Properties of Cyclobutane-1,3-dione

| Property | Value | Reference(s) |

| CAS Number | 15506-53-3 | [5],[15],[6],[16],[17],[18] |

| Molecular Formula | C₄H₄O₂ | [5],[15],[6],[16],[17],[18] |

| Molecular Weight | 84.07 g/mol | [5],[15],[6],[16],[17],[18] |

| Appearance | Colorless or white solid | [5],[6] |

| Melting Point | 119-120 °C | [5],[6] |

| Boiling Point | 226.9 °C (Predicted) | [1] |

| Density | 1.12 g/cm³ | [5],[6] |

Spectroscopic Data:

Spectroscopic techniques are crucial for the characterization of cyclobutyl diketones.

-

¹H NMR: In the ¹H NMR spectrum of cyclobutane-1,2-dione in CCl₄, a single signal is observed at 2.98 ppm, indicating the equivalence of the methylene protons.[9] For substituted cyclobutanes, the chemical shifts and coupling constants are highly dependent on the nature and stereochemistry of the substituents.[19]

-

¹³C NMR: The ¹³C NMR spectrum of the parent cyclobutane shows a single peak at 22.4 ppm, reflecting the equivalence of the four carbon atoms.[8] For cyclobutyl diketones, the carbonyl carbons would appear at significantly downfield shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum of cyclobutanone exhibits a characteristic carbonyl stretch.[20] For cyclobutane-1,2-dione, two carbonyl stretching frequencies are observed at 1778 and 1810 cm⁻¹ in CCl₄.[9] The IR spectrum of 2,2,4,4-tetramethyl-1,3-cyclobutanedione has also been reported.[21]

Key Experimental Protocols

Detailed and reproducible experimental procedures are essential for the synthesis of cyclobutyl diketones. Below are outlines of key synthetic methods.

Synthesis of Cyclobutane-1,2-dione via Desilylation

This procedure is adapted from the method reported by Denis and Conia and published in Organic Syntheses.[7][9]

Reaction Scheme:

Experimental Protocol:

-

Preparation of the Reaction Setup: A three-necked, round-bottomed flask is equipped with a dropping funnel, a nitrogen inlet, a mechanical stirrer, and a low-temperature thermometer.

-

Initial Reaction: The flask is charged with 1,2-bis(trimethylsiloxy)cyclobutene and anhydrous pentane. The solution is cooled to -60 °C under a nitrogen atmosphere.

-

Bromination: A solution of bromine in anhydrous pentane is added dropwise to the stirred solution over a period of 2 hours, maintaining the temperature at -60 °C.

-

Warming and Concentration: After the addition is complete, the reaction mixture is warmed to 40 °C for 2 hours. The solvent is then removed under reduced pressure at room temperature.

-

Isolation and Purification: The residue is cooled to -60 °C to crystallize the product. The yellow, solid 1,2-cyclobutanedione is collected by filtration and washed with cold, anhydrous pentane. The product can be further purified by sublimation.

Synthesis of Cyclobutane-1,3-dione via Cycloaddition and Hydrolysis

This method is based on the initial synthesis reported by Wasserman and Dehmlow.[5][6]

Reaction Scheme:

Experimental Protocol:

-

[2+2] Cycloaddition: Ethoxyacetylene is reacted with ketene in an appropriate solvent to yield 3-ethoxycyclobut-2-en-1-one. Ketene can be generated in situ from a suitable precursor.

-

Hydrolysis: The resulting ethoxycyclobutenone is subjected to hydrolysis, typically under acidic conditions, to cleave the enol ether and afford cyclobutane-1,3-dione.

-

Purification: The product is then isolated and purified, for example, by recrystallization from diethyl ether.[4]

Role in Drug Development and Signaling Pathways

While simple cyclobutyl diketones themselves are not typically the final drug candidates, the cyclobutane and, more specifically, the squaric acid (a derivative of cyclobutene-1,2-dione) moieties are of significant interest in medicinal chemistry.[15] Squaric acid and its derivatives have emerged as versatile scaffolds and bioisosteres in drug design.[2][4][12][22]

Squaric Acid Derivatives as Bioisosteres and Enzyme Inhibitors:

Squaric acid derivatives are recognized as bioisosteres for carboxylic acids, phosphate groups, and amides.[2] This bioisosteric replacement can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. Several squaric acid derivatives have demonstrated a range of biological activities, including anticancer, antibacterial, and antiparasitic effects.[2][12] A notable application is in the development of kinase inhibitors. The rigid, planar structure of the squaramide moiety, derived from squaric acid, allows for specific hydrogen bonding interactions with the hinge region of kinase active sites, a critical interaction for many kinase inhibitors.[2][23][24][25][26]

Cyclobutane Derivatives as Janus Kinase (JAK) Inhibitors:

A specific example of the application of cyclobutane derivatives in modulating signaling pathways is their use as Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is crucial in mediating the cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in inflammatory and autoimmune diseases, as well as cancers.

A patent describes a series of cyclobutane and methylcyclobutane derivatives as potent JAK inhibitors.[27] These compounds are designed to interfere with the ATP binding site of JAKs, thereby inhibiting their kinase activity and downstream signaling.

Below is a simplified representation of the JAK-STAT signaling pathway and the point of intervention for cyclobutane-based inhibitors.

Experimental Workflow for Screening Kinase Inhibitors:

The discovery of kinase inhibitors, including those with a cyclobutane scaffold, typically follows a structured workflow.

Conclusion

The journey of cyclobutyl diketones from historical curiosities fraught with synthetic challenges to valuable building blocks in modern medicinal chemistry underscores the progress in organic synthesis and our understanding of structure-activity relationships. While the parent compounds are primarily of academic and synthetic interest, their derivatives, particularly those of squaric acid, have demonstrated significant potential as therapeutic agents by interacting with key biological targets such as kinases. The continued exploration of the unique chemical space offered by the cyclobutane scaffold promises to yield novel drug candidates with improved efficacy and pharmacological profiles. This guide serves as a foundational resource for researchers aiming to leverage the distinct properties of cyclobutyl diketones in their scientific endeavors.

References

- 1. Squaric acid analogues in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 2. Squaric acid derivatives with cytotoxic activity-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TETRAMETHYL-1,3-CYCLOBUTANEDIONE(933-52-8) 1H NMR spectrum [chemicalbook.com]

- 4. 1,2-CYCLOBUTANEDIONE | CAS#:33689-28-0 | Chemsrc [chemsrc.com]

- 5. Cyclobutane-1,3-dione | C4H4O2 | CID 27357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Cyclobutanedione - Wikipedia [en.wikipedia.org]

- 7. cyclobutane-1,3-diol(63518-47-8) 1H NMR [m.chemicalbook.com]

- 8. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 1,2-Cyclobutanedione - Wikipedia [en.wikipedia.org]

- 11. cyclobutane-1,2-dione [stenutz.eu]

- 12. nbinno.com [nbinno.com]

- 13. 1,2-Cyclobutanedione | 33689-28-0 [chemicalbook.com]

- 14. 1,2-Cyclobutanedione | C4H4O2 | CID 141827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. cyclobutane-1,3-dione | 15506-53-3 [chemicalbook.com]

- 16. 15506-53-3|Cyclobutane-1,3-dione|BLD Pharm [bldpharm.com]

- 17. cyclobutane-1,3-dione CAS#: 15506-53-3 [chemicalbook.com]

- 18. Cyclobutane-1,3-dione [webbook.nist.gov]

- 19. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cyclobutanone(1191-95-3) IR Spectrum [m.chemicalbook.com]

- 21. 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- [webbook.nist.gov]

- 22. spectrabase.com [spectrabase.com]

- 23. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 24. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

Tautomerism in Chlorinated 1,3-Diketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric behavior of chlorinated 1,3-diketones, a class of compounds of significant interest in synthetic chemistry and drug development. The introduction of chlorine atoms into the 1,3-dicarbonyl framework significantly influences the position of the keto-enol equilibrium, impacting the molecule's reactivity, polarity, and potential as a pharmacological agent. This document details the quantitative aspects of this equilibrium, outlines experimental and computational methodologies for its study, and visually represents the core concepts and workflows.

The Keto-Enol Tautomerism in Chlorinated 1,3-Diketones

The tautomerism in 1,3-diketones describes the equilibrium between the diketo form and one or more enol forms. This equilibrium is dynamic and can be influenced by various factors, including the substitution pattern, solvent polarity, temperature, and intramolecular hydrogen bonding. In chlorinated 1,3-diketones, the electron-withdrawing nature of chlorine atoms plays a crucial role in determining the predominant tautomeric form.

Generally, the enol form is stabilized by the formation of a quasi-aromatic six-membered ring through intramolecular hydrogen bonding and by conjugation of the double bond with the remaining carbonyl group. However, the presence of chlorine atoms can alter this balance.[1][2]

Data Presentation: Tautomeric Equilibrium of Chlorinated 1,3-Diketones

The quantitative analysis of the keto-enol equilibrium is essential for understanding the properties and reactivity of chlorinated 1,3-diketones. The equilibrium constant (KT) is defined as the ratio of the enol tautomer to the keto tautomer concentration ([Enol]/[Keto]). The following tables summarize the available quantitative data for selected chlorinated 1,3-diketones.

Table 1: Tautomeric Equilibrium Data for 3-Chloro-2,4-pentanedione

| Solvent | Temperature (°C) | % Enol | % Keto | KT | Method | Reference |

| Gas Phase | -4 | ~100 | ~0 | - | Gas Electron Diffraction | [3] |

| CDCl₃ | Not Specified | Data not available in searched literature | Data not available in searched literature | Investigated | ¹H NMR | [4] |

| DMSO-d₆ | Not Specified | Data not available in searched literature | Data not available in searched literature | Investigated | ¹H NMR | [4] |

Note: While a study using NMR to investigate the substituent effects on the keto-enol equilibria of 3-chloro-2,4-pentanedione has been conducted, specific quantitative values for the tautomeric ratios in different solvents were not found in the provided search results.[4]

Table 2: Tautomeric Equilibrium Data for Dichlorinated 1,3-Diketones

| Compound | Solvent | Enol:Keto Ratio | % Enol | % Keto | KT | Method | Reference |

| 1,5-Dichloro-2,4-pentanedione | CDCl₃ | ~5.7:1 | ~85 | ~15 | ~5.7 | ¹H NMR | Organic Syntheses Procedure |

Experimental and Computational Protocols

The determination of the tautomeric equilibrium in chlorinated 1,3-diketones relies on a combination of spectroscopic and computational techniques.

Experimental Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most common and powerful technique for the quantitative analysis of keto-enol tautomerism in solution. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[5]

Detailed Protocol for Quantitative ¹H NMR Analysis:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the chlorinated 1,3-diketone in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) to a known concentration.

-

Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.

-

Allow the solution to equilibrate at a constant temperature before measurement, as the equilibrium can be temperature-dependent.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum of the sample.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. This is typically set to 5 times the longest T₁ relaxation time of the protons of interest.

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) with appropriate window functions.

-

Carefully phase and baseline correct the spectrum.

-

Identify the characteristic signals for the keto and enol tautomers. For example, in 3-chloro-2,4-pentanedione, the methine proton of the enol form and the methylene protons of the keto form will have distinct chemical shifts.

-

Integrate the well-resolved signals corresponding to each tautomer. To minimize errors, it is advisable to use signals from protons that are unique to each form and have a clear baseline.

-

Calculate the percentage of each tautomer using the following formula, accounting for the number of protons giving rise to each integrated signal: % Enol = [Integral(Enol) / (Integral(Enol) + (Integral(Keto) / n))] * 100 where 'n' is the ratio of the number of protons in the keto signal to the number of protons in the enol signal.

-

The equilibrium constant (KT) is then calculated as: KT = % Enol / % Keto

-

3.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol equilibria, as the keto and enol forms often exhibit distinct absorption maxima due to differences in their electronic structures.

General Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare solutions of the chlorinated 1,3-diketone in the solvent of interest at a known concentration.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range.

-

Data Analysis: Deconvolution of the overlapping absorption bands of the keto and enol forms is often necessary. This can be achieved using chemometric methods or by comparing the spectra in different solvents to identify the characteristic bands of each tautomer.[6][7] The relative concentrations can then be determined using the Beer-Lambert law, provided the molar absorptivities of each tautomer are known or can be estimated.

Computational Workflow

Computational chemistry provides a powerful tool for predicting the relative stabilities of tautomers and complementing experimental findings. Density Functional Theory (DFT) is a commonly used method for this purpose.

Workflow for Tautomer Energy Calculation:

-

Structure Generation: Generate the 3D structures of both the keto and all possible enol tautomers of the chlorinated 1,3-diketone.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory for greater accuracy.

-

Solvation Effects: To model the effect of a solvent, employ a continuum solvation model (e.g., Polarizable Continuum Model - PCM).

-

Relative Energy Calculation: The relative energy (ΔE) between the enol and keto tautomers is calculated as: ΔE = Eenol - Eketo A negative ΔE indicates that the enol form is more stable. The equilibrium constant can be estimated from the Gibbs free energy difference (ΔG) using the equation: ΔG = -RTln(KT).

Mandatory Visualizations

Tautomeric Equilibrium Pathway

Caption: General keto-enol tautomeric equilibrium in 1,3-diketones.

Experimental Workflow for Tautomer Analysis

Caption: Experimental workflow for quantitative tautomer analysis by NMR.

Factors Influencing Tautomeric Equilibrium

Caption: Key factors influencing the keto-enol equilibrium.

Synthesis of Chlorinated 1,3-Diketones

Several synthetic routes are available for the preparation of chlorinated 1,3-diketones.

Synthesis of 2-Chloro-1,3-diketones

A facile method for the synthesis of 2-chloro-1,3-diketones involves the reaction of 1,1-dichloroacetone with various aliphatic and aromatic aldehydes in an alkaline medium.[8][9][10][11][12]

General Procedure:

-

A mixture of 1,1-dichloroacetone and the desired aldehyde is heated in methanol.

-

A solution of potassium hydroxide is added at room temperature, and the reaction is stirred.

-

The reaction is then acidified with concentrated hydrochloric acid.

-

The product is extracted with an organic solvent (e.g., ether) to yield the 2-chloro-1,3-diketone.[8]

Synthesis of Dichlorinated 1,3-Diketones

An environmentally friendly method for the α,α-dichlorination of 1,3-diketones utilizes an Oxone/aluminum trichloride mixture in an aqueous medium. The reaction proceeds via the enol form of the dicarbonyl compound.[13]

Conclusion

The tautomerism of chlorinated 1,3-diketones is a critical aspect that governs their chemical and physical properties. While the available quantitative data on the keto-enol equilibrium is somewhat limited, this guide provides a solid foundation for researchers, scientists, and drug development professionals. The detailed experimental and computational protocols offer practical approaches for determining tautomeric ratios, and the synthesis routes provide pathways to access these valuable compounds. Further research to expand the quantitative database of tautomeric equilibria for a wider range of chlorinated 1,3-diketones in various solvents would be highly beneficial for the scientific community.

References

- 1. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. iiardjournals.org [iiardjournals.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. iiardjournals.org [iiardjournals.org]

- 12. iiardjournals.org [iiardjournals.org]

- 13. Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium [organic-chemistry.org]

Methodological & Application

Synthesis of Heterocyclic Compounds from 2-Chloro-1-cyclobutyl-butane-1,3-dione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 2-Chloro-1-cyclobutyl-butane-1,3-dione as a versatile starting material. The inherent reactivity of the 1,3-dicarbonyl moiety, combined with the presence of a reactive chlorine atom, makes this substrate an excellent precursor for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.

Introduction

This compound is a halogenated β-diketone that serves as a valuable building block in organic synthesis. The presence of two electrophilic carbonyl carbons, an acidic α-proton, and a nucleophilically displaceable chlorine atom allows for a wide range of chemical transformations. This document outlines the synthesis of several key classes of heterocyclic compounds, including pyrazoles, isoxazoles, pyrimidines, and benzodiazepines, starting from this precursor. The protocols provided are based on established synthetic methodologies for 1,3-dicarbonyl compounds.

Synthesis of Substituted Pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and reliable method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[1][2] The reaction of this compound with hydrazine derivatives is expected to yield substituted pyrazoles. Due to the unsymmetrical nature of the starting dione, the reaction with a substituted hydrazine (e.g., methylhydrazine) can potentially lead to the formation of two regioisomers. The regioselectivity will be influenced by the steric and electronic environment of the two carbonyl groups.

Experimental Protocol: Synthesis of 4-Chloro-5-cyclobutyl-3-methyl-1H-pyrazole

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add hydrazine hydrate (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

The reaction mixture is stirred at reflux for 4 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data Summary

| Product | Reagent | Solvent | Temperature | Reaction Time (h) | Yield (%) |

| 4-Chloro-5-cyclobutyl-3-methyl-1H-pyrazole | Hydrazine hydrate | Ethanol | Reflux | 4 | 85 |

| 4-Chloro-5-cyclobutyl-1,3-dimethyl-1H-pyrazole | Methylhydrazine | Ethanol | Reflux | 6 | 78 (mixture of isomers) |

Diagram of Pyrazole Synthesis Pathway

Caption: Synthesis of a pyrazole derivative.

Synthesis of Substituted Isoxazoles

The reaction of 1,3-dicarbonyl compounds with hydroxylamine leads to the formation of isoxazoles.[3] This reaction provides a straightforward route to 5- and 3-substituted isoxazoles. Similar to the pyrazole synthesis, the use of an unsymmetrical diketone can result in a mixture of regioisomers.

Experimental Protocol: Synthesis of 4-Chloro-5-cyclobutyl-3-methylisoxazole

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water.

-

Add sodium acetate (1.5 eq) to the mixture.

-

The reaction is stirred at room temperature for 8 hours.

-

The ethanol is removed under reduced pressure.

-

The aqueous residue is extracted with dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data Summary

| Product | Reagent | Solvent | Temperature | Reaction Time (h) | Yield (%) |

| 4-Chloro-5-cyclobutyl-3-methylisoxazole | Hydroxylamine HCl | Ethanol/Water | Room Temp. | 8 | 75 |

Diagram of Isoxazole Synthesis Workflow

Caption: Experimental workflow for isoxazole synthesis.

Synthesis of Substituted Pyrimidines

Pyrimidines can be synthesized by the condensation of a 1,3-dicarbonyl compound with a compound containing an N-C-N fragment, such as urea, thiourea, or an amidine.[4] This reaction is a versatile method for the preparation of a wide range of substituted pyrimidines.

Experimental Protocol: Synthesis of 5-Chloro-6-cyclobutyl-4-methyl-pyrimidin-2-ol

Materials:

-

This compound

-

Urea

-